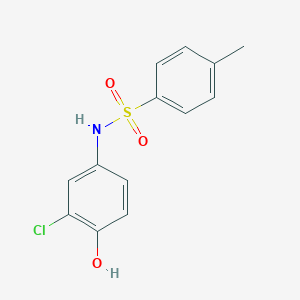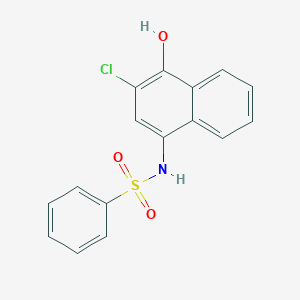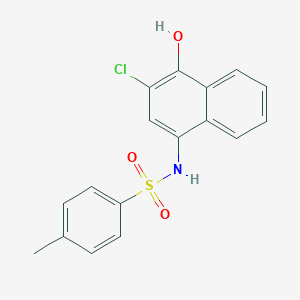
2-(2-Bromo-4-fluorophenyl)acetamide
Overview
Description
2-(2-Bromo-4-fluorophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that belongs to the class of aromatic amides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to interact with specific receptors in the brain and peripheral tissues, which can lead to the activation or inhibition of various cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(2-Bromo-4-fluorophenyl)acetamide can exert a wide range of biochemical and physiological effects in the body. It has been shown to possess potent anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases. This compound has also been shown to possess anticonvulsant properties, which can help prevent seizures in individuals with epilepsy.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Bromo-4-fluorophenyl)acetamide in lab experiments offers several advantages. It is a relatively stable compound that can be easily synthesized and purified. It also possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Bromo-4-fluorophenyl)acetamide. One potential area of interest is the development of new drug candidates based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for various diseases such as cancer and inflammation. Another area of interest is the study of the mechanism of action of this compound, which could help identify new targets for drug development. Finally, researchers are also interested in exploring the potential use of this compound as a tool for studying various cellular processes in the body.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)acetamide has numerous applications in scientific research, particularly in the field of medicinal chemistry. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
GEUWZXPDLYZIIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)
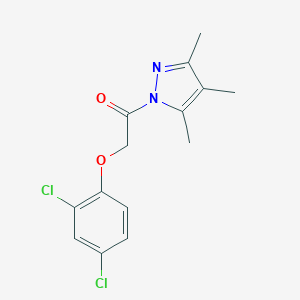

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
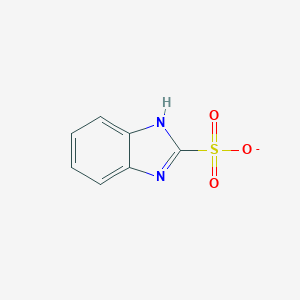
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)



![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

